molecular formula C14H15FN4O B12268197 5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine

Cat. No.: B12268197
M. Wt: 274.29 g/mol
InChI Key: NRAWDACNSPJRQY-UHFFFAOYSA-N
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Description

5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. It is characterized by the presence of a fluorine atom at the 5-position of the pyrimidine ring and a pyrrolidin-1-yl group substituted at the 4-position. The compound also contains a 3-methylpyridin-4-yl group linked through an oxygen atom to the pyrrolidin-1-yl group. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, followed by the introduction of the fluorine atom at the 5-position. The pyrrolidin-1-yl group is then introduced at the 4-position through nucleophilic substitution reactions. Finally, the 3-methylpyridin-4-yl group is attached via an ether linkage using appropriate coupling reagents and conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The choice of solvents, temperature, and reaction time are critical factors in scaling up the synthesis for industrial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It serves as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular processes.

    Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.

    Industry: It is utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atom and the pyrrolidin-1-yl group play crucial roles in binding affinity and specificity. The compound can modulate the activity of its targets by inhibiting or activating their function, leading to downstream effects on cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4-{3-[(3-methylpyridin-4-yl)oxy]pyrrolidin-1-yl}pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, while the pyrrolidin-1-yl group contributes to its binding properties and selectivity .

Properties

Molecular Formula

C14H15FN4O

Molecular Weight

274.29 g/mol

IUPAC Name

5-fluoro-4-[3-(3-methylpyridin-4-yl)oxypyrrolidin-1-yl]pyrimidine

InChI

InChI=1S/C14H15FN4O/c1-10-6-16-4-2-13(10)20-11-3-5-19(8-11)14-12(15)7-17-9-18-14/h2,4,6-7,9,11H,3,5,8H2,1H3

InChI Key

NRAWDACNSPJRQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CN=C1)OC2CCN(C2)C3=NC=NC=C3F

Origin of Product

United States

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